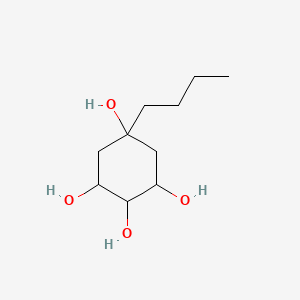
5-Butylcyclohexane-1,2,3,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butylcyclohexane-1,2,3,5-tetrol is an organic compound with the molecular formula C10H20O4. It is a cyclohexane derivative with four hydroxyl groups attached to the 1st, 2nd, 3rd, and 5th carbon atoms, and a butyl group attached to the 5th carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylcyclohexane-1,2,3,5-tetrol typically involves the hydroxylation of butylcyclohexane. One common method is the catalytic hydrogenation of butylcyclohexene followed by hydroxylation using osmium tetroxide (OsO4) and hydrogen peroxide (H2O2) as oxidizing agents. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the desired tetrol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as the use of water or tert-butanol as solvents, is also common to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Butylcyclohexane-1,2,3,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives with fewer hydroxyl groups
Substitution: Halogenated cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
5-Butylcyclohexane-1,2,3,5-tetrol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential antimicrobial properties and its role in biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydroxylated cyclohexane structures.
Wirkmechanismus
The mechanism of action of 5-Butylcyclohexane-1,2,3,5-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the cyclohexane ring can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can also act as a ligand, binding to specific receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2,3,4-tetrol: Similar structure but lacks the butyl group.
Cyclohexane-1,2,3,5-tetrol: Similar structure but lacks the butyl group.
Cyclohexane-1,2,4,5-tetrol: Different hydroxyl group arrangement.
Uniqueness
5-Butylcyclohexane-1,2,3,5-tetrol is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to other cyclohexane tetrols.
Eigenschaften
CAS-Nummer |
205245-82-5 |
|---|---|
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
5-butylcyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C10H20O4/c1-2-3-4-10(14)5-7(11)9(13)8(12)6-10/h7-9,11-14H,2-6H2,1H3 |
InChI-Schlüssel |
AQMAVSQMURUBIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CC(C(C(C1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


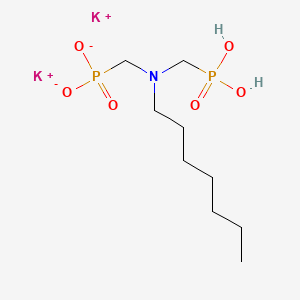
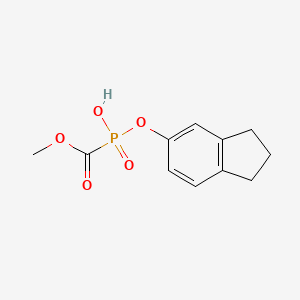
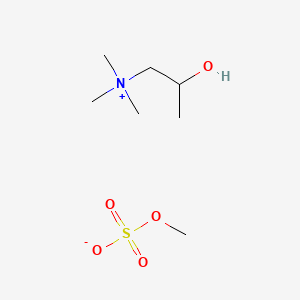
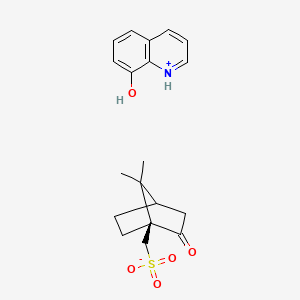

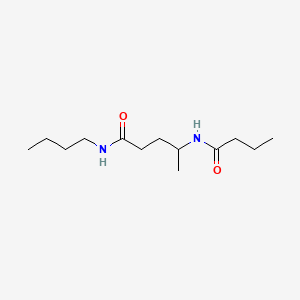




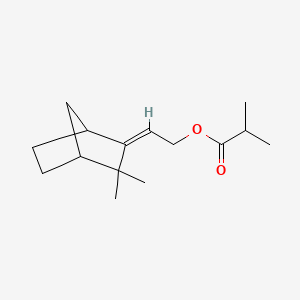


![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
